1-(benzenesulfonyl)-N'-[(1E)-(4-chlorophenyl)methylidene]piperidine-4-carbohydrazide
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Description
Scientific Research Applications
Antibacterial Activity
One study focused on synthesizing acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, evaluating their antibacterial potentials against various bacterial strains. These compounds demonstrated moderate inhibitory effects, especially against Gram-negative bacterial strains, highlighting their potential as antimicrobial agents (Kashif Iqbal et al., 2017).
Antioxidant and Anticholinesterase Activity
Another study synthesized sulfonyl hydrazone compounds with piperidine derivatives and evaluated them for antioxidant capacity and anticholinesterase activity. Some compounds exhibited significant lipid peroxidation inhibitory activity and scavenging assays, suggesting potential therapeutic applications in oxidative stress-related conditions (Nurcan Karaman et al., 2016).
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
A series of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives were synthesized and screened for their AChE and BChE enzyme inhibition activities. These compounds showed promising results, indicating their potential as inhibitors for treating neurodegenerative diseases such as Alzheimer's (H. Khalid et al., 2014).
Anticancer Activity
Research into 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides evaluated these compounds for their anticancer activity. Notably, certain derivatives exhibited good activity profiles and selectivity toward leukemia, colon cancer, and melanoma cell lines, suggesting a potential role in cancer therapy (Krzysztof Szafrański et al., 2015).
Antimicrobial Activity Against Tomato Plant Pathogens
A study synthesized 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives and evaluated their antimicrobial activities against bacterial and fungal pathogens of tomato plants. The structure-activity relationship studies indicated that substitutions on the benzhydryl ring and sulfonamide ring influenced antibacterial activity, highlighting the potential for agricultural applications (K. Vinaya et al., 2009).
Properties
IUPAC Name |
1-(benzenesulfonyl)-N-[(E)-(4-chlorophenyl)methylideneamino]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3S/c20-17-8-6-15(7-9-17)14-21-22-19(24)16-10-12-23(13-11-16)27(25,26)18-4-2-1-3-5-18/h1-9,14,16H,10-13H2,(H,22,24)/b21-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXNDMAIVMGTBU-KGENOOAVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NN=CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)N/N=C/C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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